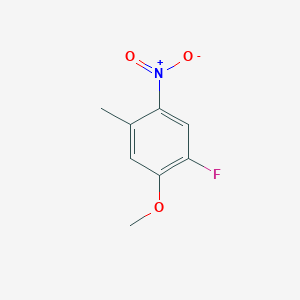
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.156 .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene consists of a benzene ring substituted with a fluoro, methoxy, methyl, and nitro group .Physical And Chemical Properties Analysis
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is a solid at room temperature . It has a melting point of 95-96°C . The compound has a density of 1.321±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds similar to "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" have been synthesized and characterized to understand their structural and chemical properties. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized with a high yield, demonstrating the feasibility of obtaining nitrobenzene derivatives with specific substitutions. The characterization included techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR, suggesting a methodology for the detailed study of similar compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Computational Studies
Density functional theory (DFT) has been used to study the internal rotational barriers of aromatic nitro compounds, including fluorine-containing derivatives. This approach provides insights into molecular geometries and potential energy surfaces, crucial for understanding the reactivity and stability of such molecules (Chen & Chieh, 2002).
Molecular Ordering and Liquid Crystals
Research on smectogenic compounds, which are similar in structure to the compound of interest, has explored molecular ordering in liquid crystals. Studies using quantum mechanics and computer simulation have analyzed translatory and orientational motions, contributing to the understanding of long-range intermolecular interactions and phase behavior (Ojha & Pisipati, 2003). These findings could indicate potential applications of "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" in material science and the design of liquid crystal displays.
Electrophilic Aromatic Substitution
The compound 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been shown to facilitate the fluorination of aromatic substrates, including nitrobenzene derivatives. This highlights a potential application of similar fluorine-containing compounds in organic synthesis, particularly in electrophilic aromatic substitution reactions that are key to introducing fluorine atoms into organic molecules (Banks et al., 2003).
Corrosion Inhibition
Research on piperidine derivatives, including fluorine-containing compounds, has explored their efficacy as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, such studies provide a foundation for using nitroaromatic compounds in corrosion protection, suggesting a possible research avenue for "1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene" in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene is classified under GHS07 for safety. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific targets and their roles may vary depending on the context of the research.
Mode of Action
Nitrobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical pathways due to their aromatic nature .
Propiedades
IUPAC Name |
1-fluoro-2-methoxy-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWCMGHWIOMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2544925.png)
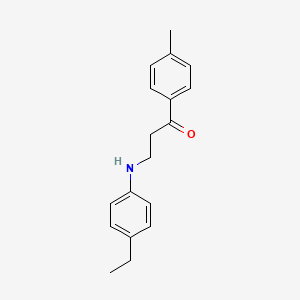
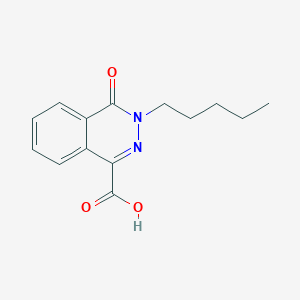
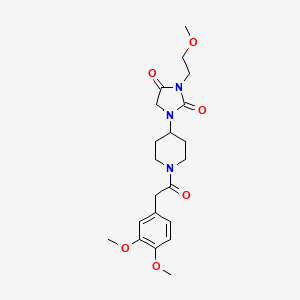
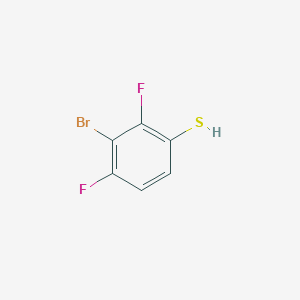

![N-(2-ethoxyphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2544935.png)
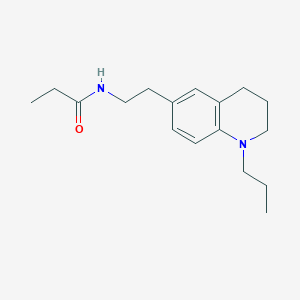
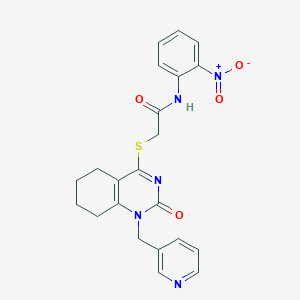
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2544942.png)
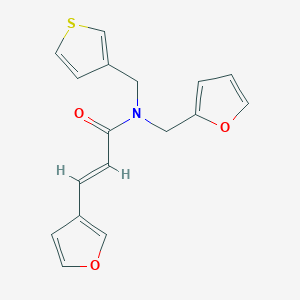
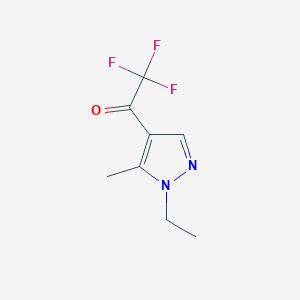

![Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2544947.png)